

# Introduction: The Evolving Landscape of Rare Disease Product Regulation in India

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NOTP      |           |
| Cat. No.:            | B12363656 | Get Quote |

India's regulatory framework for products targeting rare diseases, while historically nascent, has undergone significant evolution. The primary challenge has been to balance the urgent need for effective treatments for a considerable patient population with the economic and logistical hurdles of developing products for limited markets. This guide provides an in-depth analysis of the current legal and regulatory landscape in India for both therapeutic and non-therapeutic products intended for rare diseases.

It is crucial to note that the term "Non-Therapeutic Orphan Product (**NOTP**)" is not a formal regulatory category in India. Instead, the regulatory pathways are bifurcated into "Orphan Drugs" for therapeutic products and a framework under the medical device regulations that now includes specific provisions for devices and in-vitro diagnostics (IVDs) for rare diseases.

An estimated 72 to 96 million people in India are affected by rare diseases[1]. The government has recognized this significant health issue and has been taking steps to create a more favorable ecosystem for the development and approval of necessary medical products.

#### The Legal Framework for Orphan Drugs

The primary legislation governing orphan drugs in India is the Drugs and Cosmetics Act, 1940, and more specifically, the New Drugs and Clinical Trials Rules, 2019. These rules, for the first time, provided a formal definition for orphan drugs and outlined a regulatory pathway for their approval.[1][2]



The Central Drugs Standard Control Organization (CDSCO), headed by the Drug Controller General of India (DCGI), is the principal regulatory authority for orphan drugs.[1]

#### **Definition of an Orphan Drug**

According to the New Drugs and Clinical Trials Rules, 2019, an orphan drug is defined as "a drug intended to treat a condition which affects not more than five lakh (500,000) persons in India".[1][3]

#### **Regulatory Pathway and Incentives**

The regulatory pathway for orphan drugs in India is designed to be more flexible and encouraging for manufacturers. Key provisions and incentives include:

- Expedited Review Process: The CDSCO offers an expedited review process for orphan drugs to ensure faster access for patients.[2][4] In a significant move in December 2024, the CDSCO directed that all applications for medicines and medical devices for rare diseases be processed within a 90-day timeframe.[5][6][7]
- Waiver of Local Clinical Trials: A crucial incentive is the potential waiver of local (Phase III) clinical trials in India.[1][8] This waiver can be granted if the orphan drug is approved and marketed in certain well-regulated countries, including the USA, UK, Japan, Australia, Canada, and the European Union.[9] However, Phase IV (post-marketing surveillance) studies are still mandatory.[9]
- Fee Waivers: The application fees for conducting clinical trials for orphan drugs in India are waived.[2]
- Price Control Exemptions: Orphan drugs can be exempted from price controls, which is a significant incentive for manufacturers.[2]

#### **Post-Marketing Surveillance**

Post-marketing surveillance (Phase IV studies) is a mandatory requirement for orphan drugs in India.[10] This involves the ongoing monitoring of the drug's safety and efficacy after it has been approved and is available to the public. Manufacturers are required to have a pharmacovigilance system in place to collect, process, and report adverse drug reactions to the



CDSCO.[10] Periodic Safety Update Reports (PSURs) must be submitted to the regulatory authority.[11]

# The Legal Framework for Non-Therapeutic Products for Rare Diseases (Medical Devices and IVDs)

While there isn't a separate category for "Non-Therapeutic Orphan Products," the Medical Devices Rules, 2017, under the Drugs and Cosmetics Act, 1940, govern medical devices and in-vitro diagnostics (IVDs). Recent directives from the CDSCO have explicitly included medical devices for rare diseases in the expedited approval process.[5][6][7]

#### **Regulatory Authority and Classification**

The CDSCO is also the regulatory authority for medical devices and IVDs.[12] These products are classified into four categories based on their risk level:[13]

- Class A: Low risk
- Class B: Low to moderate risk
- Class C: Moderate to high risk
- Class D: High risk

## Regulatory Pathway for Medical Devices for Rare Diseases

The CDSCO has directed that applications for medical devices (especially higher-risk Class C and D) for rare diseases should be processed within an expedited 90-day timeline.[6] For lower-risk Class A and B devices, the State Licensing Authorities are mandated to adhere to the same timeframe.[6]

Similar to orphan drugs, there is a provision for considering a waiver of local clinical investigations for medical devices for rare diseases.[6]

#### **Specific Regulations for In-Vitro Diagnostics (IVDs)**



The approval process for new IVDs that do not have a predicate device (a similar, legally marketed device) in India involves a clinical performance evaluation.[14]

Key Experimental Protocol: Clinical Performance Evaluation for IVDs

A manufacturer or importer intending to conduct a clinical performance evaluation for a new IVD must:

- Submit an Application: An application must be made to the Central Licensing Authority (CDSCO) using Form MD-24.[15][16]
- Obtain Permission: The CDSCO, after reviewing the application, grants permission to conduct the clinical performance evaluation in Form MD-25.[15][16]
- Conduct the Evaluation: The study must be conducted as per the approved protocol and good clinical practices.
- Submit Evaluation Report: The data from the evaluation is then submitted as part of the application for manufacturing or import license for the new IVD.

Important Note on Clinical Trial Waivers for IVDs: The Indian government has decided not to grant clinical trial waivers for IVDs, even if they are approved in other developed countries.[17] [18] This decision is based on the understanding that the effectiveness of IVDs can be influenced by population-specific biological and genetic factors.[17][18]

## Quantitative Data on Rare Diseases and Related Products in India



| Metric                                                                                                | Data                                                                                                            | Source(s) |
|-------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Estimated Rare Disease Patient Population in India                                                    | 72 - 96 million                                                                                                 | [1]       |
| Number of Identified Rare<br>Diseases in India                                                        | Approximately 450                                                                                               | [1]       |
| Availability of USFDA-<br>Approved Repurposed Orphan<br>Drugs in India                                | 76% of 279 identified drugs are available in some form                                                          | [19]      |
| Number of Patients Benefited<br>under the National Policy for<br>Rare Diseases (as of August<br>2024) | 1,118                                                                                                           | [20]      |
| Indigenous Orphan Drugs<br>Approved in India (as of<br>November 2023)                                 | 4 (for Wilson's disease,<br>Gaucher's disease,<br>Tyrosinemia Type I, and<br>Dravet-Lennox Gastaut<br>syndrome) | [21]      |

### Visualizing the Regulatory Pathways Approval Workflow for Orphan Drugs in India







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. archives.ijper.org [archives.ijper.org]
- 2. India issues new clinical trial rules to expedite new drug approvals Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. ias.ac.in [ias.ac.in]
- 4. CDSCO Guidance on Orphan Drug Registration and Incentives pharmaceutical industry regulatory affairs – PharmaRegulatory.in – India's Regulatory Knowledge Hub [pharmaregulatory.in]
- 5. vaayath.com [vaayath.com]

#### Foundational & Exploratory





- 6. CDSCO directs expedited Approval of Rare Disease Drugs and Medical Devices [thehealthmaster.com]
- 7. medicalbuyer.co.in [medicalbuyer.co.in]
- 8. Asia-Pacific Roundup: India waives local trial requirements for certain drugs | RAPS [raps.org]
- 9. CDSCO Waives Local Clinical Trials for new drugs approved in developed countries |
   Current Affairs | Vision IAS [visionias.in]
- 10. Post Marketing Surveillance Of Drugs Food and Drugs Law India [mondaq.com]
- 11. Post-Marketing Surveillance and Pharmacovigilance: What Happens After Approval CLINI INDIA [cliniindia.com]
- 12. registerkaro.in [registerkaro.in]
- 13. corpbiz.io [corpbiz.io]
- 14. cdsco.gov.in [cdsco.gov.in]
- 15. mdrconsultants.in [mdrconsultants.in]
- 16. Permission To Conduct Clinical Performance Evaluation Of In-Vitro Diagnostic Kit India -CliniExperts [cliniexperts.com]
- 17. India Rejects Clinical Trial Waivers for In-Vitro Diagnostics Despite International Approvals | Operon Strategist [operonstrategist.com]
- 18. pharmadocx.com [pharmadocx.com]
- 19. medrxiv.org [medrxiv.org]
- 20. Press Release:Press Information Bureau [pib.gov.in]
- 21. Refocusing on Rare Diseases ORD India [ordindia.in]
- To cite this document: BenchChem. [Introduction: The Evolving Landscape of Rare Disease Product Regulation in India]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363656#overview-of-the-legal-framework-governing-notp-in-india]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com